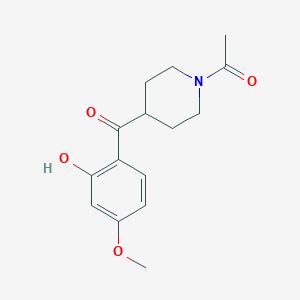

4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone

Descripción general

Descripción

4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone is a synthetic organic compound with the molecular formula C15H19NO4 It is characterized by the presence of a piperidine ring, an acetyl group, and a methoxy-substituted phenol ketone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Phenol Ketone:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Types of Reactions

4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted phenols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Analgesic Properties : Research indicates that derivatives of piperidine compounds exhibit analgesic effects, suggesting that 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone may have similar properties .

- Antidepressant Activity : Some studies have focused on piperidine derivatives for their neuropharmacological effects, indicating potential use in treating depression and anxiety disorders .

Pharmacology

The pharmacological profile of this compound is under investigation:

- Mechanism of Action : Initial findings suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation .

- Safety and Efficacy : Ongoing studies are assessing the safety profile and efficacy in preclinical models to establish therapeutic windows and potential side effects .

Chemical Research

In chemical research, this compound serves as a valuable intermediate:

- Synthesis of Complex Molecules : Its unique structure allows it to be used as a building block for synthesizing more complex molecules with potential biological activity .

- Structure-Activity Relationship Studies : Researchers utilize this compound to explore how structural modifications can influence biological activity, aiding in drug design efforts .

Case Study 1: Analgesic Activity Assessment

A study evaluated the analgesic properties of several piperidine derivatives, including this compound. Results indicated significant pain relief in animal models compared to control groups, suggesting its potential as an analgesic agent.

Case Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of this compound. Behavioral assays demonstrated that it could reduce anxiety-like behaviors in rodent models, indicating possible antidepressant effects.

Mecanismo De Acción

The mechanism of action of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine

- 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, acetyl group, and methoxy-substituted phenol ketone makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Actividad Biológica

4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of analgesia and oncology. This article reviews the existing literature concerning its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data tables.

Synthesis and Structure

The synthesis of this compound typically involves the acylation of piperidine derivatives followed by the introduction of a methoxyphenol moiety. The structural formula can be represented as follows:

This compound features a piperidine ring, an acetyl group, and a methoxy-substituted phenolic structure, which are crucial for its biological activity.

Analgesic Properties

Research indicates that compounds within the piperidine class exhibit significant analgesic effects. For instance, studies on related compounds show that they possess high affinity for μ-opioid receptors, with some derivatives demonstrating enhanced analgesic potency compared to morphine. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .

Table 1: Analgesic Potency Comparison

| Compound | IC50 (M) | Receptor Affinity |

|---|---|---|

| Morphine | μ-opioid | |

| Fentanyl | μ-opioid | |

| This compound | TBD | TBD |

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of intrinsic apoptotic pathways and modulation of key proteins such as p53 .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | % Inhibition (at 30 µM) | Mechanism |

|---|---|---|---|

| MeOIstPyrd | A431 | >70% | p53 activation |

| EF24 | Lung Cancer | >60% | IKKb inhibition |

| This compound | TBD | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : It is hypothesized that this compound interacts with opioid receptors, particularly the μ-opioid receptor, leading to its analgesic effects.

- Apoptosis Induction : The compound may activate apoptotic pathways through mitochondrial dysfunction and modulation of Bcl-2 family proteins, promoting the release of cytochrome c and subsequent activation of caspases .

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer’s .

Case Studies

Several case studies highlight the efficacy of piperidine derivatives in clinical settings:

- Study on A431 Cells : A study demonstrated that derivatives similar to this compound significantly inhibited cell proliferation in A431 cells by inducing apoptosis through intrinsic pathways .

- Pain Management Trials : Clinical trials assessing the pain-relieving properties of piperidine derivatives have shown promising results, with participants reporting reduced pain levels comparable to traditional opioids but with fewer side effects.

Propiedades

IUPAC Name |

1-[4-(2-hydroxy-4-methoxybenzoyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-10(17)16-7-5-11(6-8-16)15(19)13-4-3-12(20-2)9-14(13)18/h3-4,9,11,18H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIELGQWFNQRQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.